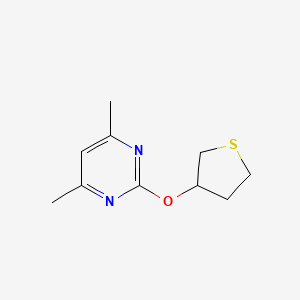
4,6-Dimethyl-2-(thiolan-3-yloxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
While specific chemical reactions involving “4,6-Dimethyl-2-(thiolan-3-yloxy)pyrimidine” are not available, pyrimidines are known to undergo a variety of chemical reactions. For instance, nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Aplicaciones Científicas De Investigación
Cation Tautomerism and Molecular Recognition
Pyrimidine derivatives exhibit significant potential in molecular recognition processes, which are crucial for the targeted drug action of pharmaceuticals containing pyrimidine functionality. For instance, studies on cation tautomerism, twinning, and disorder in pyrimidine salts highlight the importance of molecular recognition involving hydrogen bonding (Rajam et al., 2017).
Photochemical Reactivity
The photochemical generation and reactivity of hydroxyl radical adducts of thymidine, a pyrimidine nucleoside, are crucial for understanding DNA damage and repair mechanisms. The production of radical intermediates through photolysis demonstrates the reactive nature of pyrimidine derivatives under specific conditions (San Pedro & Greenberg, 2012).
Nonlinear Optical Materials
Pyrimidine rings, being part of DNA and RNA, are also significant in the development of nonlinear optics (NLO). Research on thiopyrimidine derivatives reveals their promising applications in medicine and NLO fields, where they exhibit considerable NLO properties, making them suitable for optoelectronic applications (Hussain et al., 2020).
Anticancer Potential
Some pyrimidine derivatives have shown potential in inducing cytotoxicity and oxidative stress in cancer cell lines, suggesting their utility as anticancer agents. Preliminary studies on pyrimidine derivatives' effects on human lung epithelial cancer cells have paved the way for further detailed investigations to appreciate these compounds' anticancer activities (Abudayyak et al., 2020).
Coordination Chemistry and Material Science
Pyrimidine derivatives also play a significant role in coordination chemistry, where they form complexes with metals, demonstrating various structural and electronic properties. For example, Zn(II) complexes with thiopyrimidine derivatives have been studied for their solution stability and crystal structure, offering insights into the design of new materials with potential applications in catalysis and electronics (Godino-Salido et al., 1994).
Propiedades
IUPAC Name |
4,6-dimethyl-2-(thiolan-3-yloxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-7-5-8(2)12-10(11-7)13-9-3-4-14-6-9/h5,9H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSNSANMWZNDOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCSC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-2-(thiolan-3-yloxy)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-imino-1-(3-morpholinopropyl)-3-(phenylsulfonyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2953744.png)


![2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2953748.png)

![5-Bromo-2-chlorothieno[2,3-b]pyridine](/img/structure/B2953750.png)

![N-benzyl-N-(cyanomethyl)-1-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2953754.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2953756.png)


![2-(benzylsulfanyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2953759.png)
![benzyl 2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2953761.png)